Antiplasmodial Phenotypic Screening Outcome vs. MMV Hit Generation Library 1 Active Criteria
In the MMV HGL1 primary screen against P. falciparum NF54 asexual blood stages (nanoGlo assay, single point at 2 µM, 72h exposure), 1-benzyl-5-(benzylamino)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile produced a Z-score of 2.96 with −16.0% inhibition—a value flagged as 'Outside typical range' in the ChEMBL database [1]. The MMV screening cascade defined active hits as compounds achieving IC50 ≤ 2 µM in both drug-sensitive (NF54) and drug-resistant (Dd2) strains, with HepG2 cytotoxicity IC50 ≥ 10 µM [2]. Of 141,786 compounds screened, only 75 (0.05%) met these criteria [2]. The negative inhibition value for the target compound indicates it did not suppress parasite growth at the tested concentration, placing it outside the screening-active population and distinguishing it from confirmed antimalarial hits within the same library.
| Evidence Dimension | Antiplasmodial activity in P. falciparum NF54 phenotypic assay |
|---|---|
| Target Compound Data | Z-score = 2.96; Inhibition = −16.0% at 2 µM (single point, 72h) |
| Comparator Or Baseline | MMV HGL1 Screening Active criteria: IC50 ≤ 2 µM (NF54 and Dd2), HepG2 IC50 ≥ 10 µM; 75 compounds met criteria out of 141,786 |
| Quantified Difference | Target compound failed to achieve positive inhibition at 2 µM; −16.0% inhibition vs. ≥50% inhibition required for IC50 ≤ 2 µM hit designation |
| Conditions | P. falciparum NF54 strain, nanoluciferase reporter assay (nanoGlo), single-point screening at 2 µM compound concentration, 72h incubation, 37°C |
Why This Matters
This data is essential for procurement decisions: the compound is definitively not a phenotypic antimalarial hit, which informs users seeking either antimalarial leads (negative selection) or chemical probes where non-activity against Plasmodium is a desired selectivity feature (positive selection).
- [1] ChEMBL Activity ID 23482491 and 23624274. CHEMBL4990702 in assay CHEMBL4888485. Z score = 2.96; Inhibition = −16.0% (Outside typical range). Document CHEMBL4888484. European Bioinformatics Institute, 2022. View Source
- [2] Dechering K, Duffey M, et al. Replenishing the malaria drug discovery pipeline: Screening and hit evaluation of the MMV Hit Generation Library 1 (HGL1) against asexual blood stage Plasmodium falciparum, using a nano luciferase reporter read-out. SLAS Discovery. 2022 Sep. 75 compounds identified with IC50 ≤ 2 µM (0.05% hit rate). View Source
